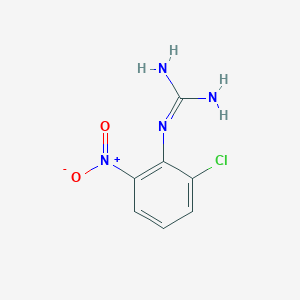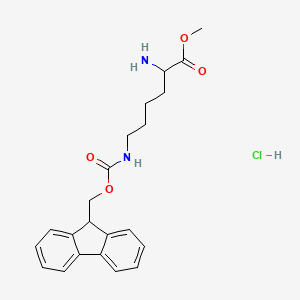
H-Lys(Fmoc)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys(Fmoc)-OMe.HCl, also known as N-α-Fmoc-N-ε-methoxycarbonyl-L-lysine hydrochloride, is a derivative of lysine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, making it suitable for protecting the amino group during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Fmoc)-OMe.HCl typically involves the protection of the lysine amino group with the Fmoc group. This can be achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methoxycarbonyl group is introduced by reacting the lysine derivative with methoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Lys(Fmoc)-OMe.HCl undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, forming the free amine.
Coupling: The free amine can react with activated carboxylic acids to form peptide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Aplicaciones Científicas De Investigación
H-Lys(Fmoc)-OMe.HCl is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The primary mechanism of action of H-Lys(Fmoc)-OMe.HCl involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal by piperidine allows for subsequent coupling reactions . The methoxycarbonyl group provides additional protection and stability to the lysine residue .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys-OH: Similar to H-Lys(Fmoc)-OMe.HCl but lacks the methoxycarbonyl group.
Fmoc-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) group instead of the methoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and methoxycarbonyl groups, providing dual protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .
Propiedades
IUPAC Name |
methyl 2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCURWQOUTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
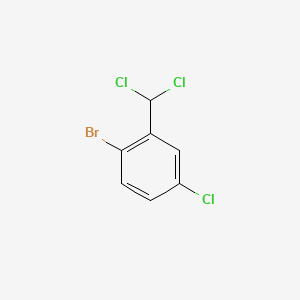
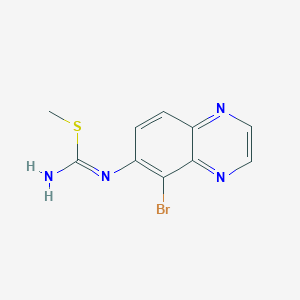
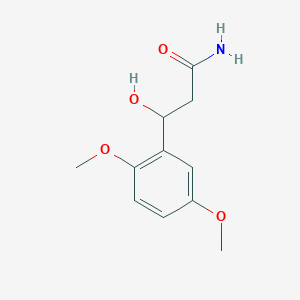

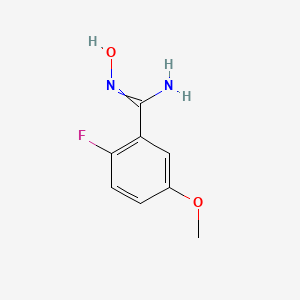
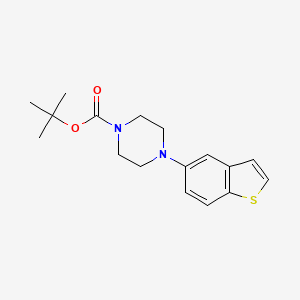
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
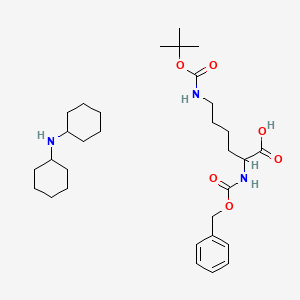
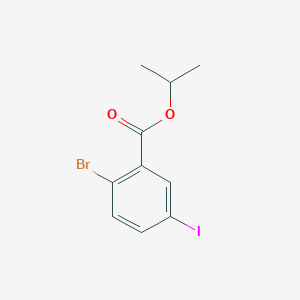

![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)

![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
